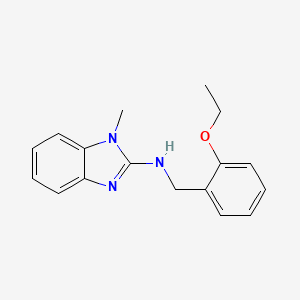
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, also known as CL-218,872, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives, which have been extensively investigated for their biological activities.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the inhibition of the α2C-adrenoceptor, which leads to an increase in the release of norepinephrine in the central nervous system. This increase in norepinephrine levels has been shown to have therapeutic effects on various neurological disorders.
Biochemical and physiological effects:
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the inhibition of platelet aggregation. These effects are mediated through the α2C-adrenoceptor, which is the primary target of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile in lab experiments include its high affinity and selectivity for the α2C-adrenoceptor, which allows for the precise modulation of norepinephrine release. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, including the investigation of its potential as a therapeutic agent for various neurological disorders, the development of new synthetic methods for this compound, and the exploration of its other biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a clinical drug.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde with 1-ethyl-3-indolylacetonitrile in the presence of a base. This reaction leads to the formation of the target compound as a yellow solid with a high yield.
Scientific Research Applications
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile has been studied for its potential as a selective antagonist of the α2C-adrenoceptor, which plays a crucial role in regulating the release of norepinephrine in the central nervous system. This compound has been shown to have high affinity and selectivity for the α2C-adrenoceptor, making it a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and neuropathic pain.
properties
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2/c1-2-22-13-15(17-8-4-6-10-19(17)22)11-14(12-21)16-7-3-5-9-18(16)20/h3-11,13H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISZERBKQWDWQX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
